
Lucigenin
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Overview
Description
Lucigenin (N,N-dimethyl-9,9′-biacridinium dinitrate) is a chemiluminescent and fluorescent probe widely used in biochemical and biophysical studies. Structurally, it consists of two acridinium moieties linked by a methylene bridge, with nitrate counterions . Its primary applications include:
- Anion Transport Studies: this compound’s fluorescence is quenched by anions (e.g., Cl⁻, NO₃⁻), enabling real-time monitoring of transmembrane anion transport in lipid vesicles .
- Superoxide Detection: It acts as a chemiluminescent probe for reactive oxygen species (ROS), particularly superoxide (O₂⁻), via redox cycling mechanisms .
- Fluorescence Calibration: Due to its high extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹) and quantum yield (~0.67), it is used for sensitive fluorescence assays .
This compound exhibits dual excitation peaks at 355 nm (UV) and 430 nm (visible), with emission at ~505 nm. This visible excitation reduces scattering artifacts in lipid vesicle studies compared to UV-dependent probes . Its stability in aqueous solutions and cost-effectiveness further enhance its utility .
Preparation Methods
- Lucigenin can be synthesized through various routes, but one common method involves the reaction of acridine with methyl iodide.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Lucigenin undergoes chemiluminescent reactions, emitting light when it reacts with superoxide anions.
- Common reagents include superoxide radicals (O2-), which are produced during oxidative processes.
- The major product formed is the excited-state this compound that emits fluorescence.
Scientific Research Applications
Chemistry: Lucigenin serves as a valuable tool for studying reactive oxygen species (ROS) and oxidative stress.
Biology: Researchers use this compound to investigate superoxide production in cells and tissues.
Medicine: It contributes to understanding oxidative damage and potential therapeutic interventions.
Industry: this compound-based assays are employed in drug discovery and antioxidant research.
Mechanism of Action
- Lucigenin’s mechanism involves its interaction with superoxide anions (O2-).
- Upon reaction, this compound becomes excited and emits light, allowing researchers to quantify superoxide levels.
Comparison with Similar Compounds
Lucigenin vs. SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium)
Key Advantage of this compound : Superior sensitivity to Cl⁻ and visible excitation minimize experimental artifacts, making it preferable for vesicle-based anion transport studies .
This compound vs. Luminol
Key Advantage of this compound : Direct correlation with O₂⁻ production in enzymatic systems (e.g., NADPH oxidase) at low concentrations (1–5 µM) .
This compound vs. Paraquat
Key Advantage of this compound: Non-toxic probe for O₂⁻ detection, unlike paraquat, which is cytotoxic .
This compound vs. MitoSOX
Key Advantage of MitoSOX : Mitochondrial specificity and reduced artifacts, but this compound remains cost-effective for broad O₂⁻ screening .
Limitations and Mitigations
- Redox Artifacts : At >250 µM, this compound undergoes NADH-dependent redox cycling, overestimating O₂⁻ levels. Use ≤50 µM to minimize this .
- Membrane Leakage : In pure POPC vesicles, leakage occurs. Use POPC/cholesterol (7:3) for stability .
- Salt Compatibility : Incompatible with gluconate or NMDG-based salts due to decomposition .
Properties
CAS No. |
2315-97-1 |
---|---|
Molecular Formula |
C28H22N3O3+ |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |
InChI |
InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |
InChI Key |
IQDVDOOKYWOQSX-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |
Key on ui other cas no. |
2315-97-1 |
Pictograms |
Oxidizer; Irritant |
Synonyms |
10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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